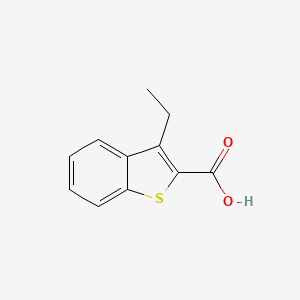

3-Ethyl-1-benzothiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVOTTRTPMDKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27508-24-3 | |

| Record name | 3-ethyl-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethyl 1 Benzothiophene 2 Carboxylic Acid and Its Precursors

Established Synthetic Pathways to 3-Ethyl-1-benzothiophene-2-carboxylic Acid

The traditional synthesis of 3-substituted-1-benzothiophene-2-carboxylic acids relies on a combination of foundational ring-forming reactions and subsequent functional group manipulations. These methods provide reliable, albeit often multi-step, routes to the target molecule.

Ring Closure Strategies in Benzothiophene (B83047) Synthesis

The construction of the benzothiophene core is the critical step in the synthesis. Ring closure strategies typically involve the intramolecular cyclization of a substituted benzene (B151609) derivative containing a sulfur-bearing side chain. One common conceptual approach involves the reaction of a thiophenol with a suitably functionalized three-carbon chain that can undergo cyclization and subsequent aromatization to form the thiophene (B33073) ring fused to the benzene ring.

For the specific synthesis of a 3-ethyl-2-carboxylic acid derivative, a plausible route would involve the condensation of a 2-mercaptobenzaldehyde (B1308449) or a related precursor with a compound such as ethyl 2-ethyl-3-oxobutanoate. The initial reaction would form an intermediate that, upon intramolecular cyclization and dehydration, would yield the benzothiophene skeleton with the required ethyl group at the C3 position and an ester group at the C2 position, which can then be hydrolyzed to the carboxylic acid. Thiophenes are recognized as important building blocks in pharmaceuticals and materials science, driving the demand for efficient synthetic strategies. researchgate.net

Functional Group Introduction and Transformation Approaches

An alternative to constructing the fully substituted ring in one step is to first synthesize the benzothiophene core and then introduce the required functional groups. The carboxyl group is a functional group that contains a carbon-oxygen double bond and an OH group attached to the same carbon atom. lumenlearning.com Esters and amides are considered derivatives of carboxylic acids where the OH in the carboxyl group is replaced. lumenlearning.com

The introduction of the carboxylic acid at the C2 position can be achieved by halogen-metal exchange of a 2-halobenzothiophene, followed by quenching with carbon dioxide. Similarly, the ethyl group at the C3 position can be introduced via electrophilic substitution, such as a Friedel-Crafts acylation followed by reduction, although this can sometimes lead to issues with regioselectivity. A more controlled method involves the lithiation of a 3-halobenzothiophene and reaction with an ethylating agent. Often, the most practical approach is the hydrolysis of a precursor ester, such as an ethyl benzothiophene-2-carboxylate, to the corresponding carboxylic acid. This is a common final step in many synthetic sequences, often achieved by stirring the ester with a base like sodium hydroxide (B78521) in an alcohol-water mixture, followed by acidification. nih.govnih.gov

Novel and Green Chemistry Approaches in this compound Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and environmentally benign methods. These principles are being actively applied to the synthesis of heterocyclic compounds like benzothiophenes.

Catalytic Methods in Benzothiophene Carboxylic Acid Formation

Palladium catalysis has emerged as a powerful tool for constructing complex organic molecules. A notable development is the palladium-catalyzed carbonylative approach to synthesize benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol. nih.govacs.org This method utilizes a simple PdI2/KI catalytic system under aerobic conditions. nih.gov Although this specific method yields the 3-carboxylic ester, modifications in substrate design could potentially be adapted for 2-carboxylic acid derivatives.

The reaction proceeds in fair to high yields (57–83%) and is compatible with a range of functional groups on both the aromatic ring and the alkyne substituent. nih.govacs.org For instance, substrates with aryl groups on the alkyne bearing either electron-donating (methyl) or electron-withdrawing (bromine) groups react efficiently to give the corresponding products in high yields. acs.org

Table 1: Palladium-Catalyzed Synthesis of Benzothiophene-3-Carboxylic Esters nih.govacs.org All reactions were carried out using a PdI2 (5 mol %) and KI (2.5 equiv) catalytic system under 40 atm of a CO/air mixture at 80°C for 24h. Substrate conversion was quantitative in all cases.

| Substrate (R1 on alkyne) | Substrate (R2 on ring) | Alcohol (ROH) | Product | Yield (%) |

|---|---|---|---|---|

| Phenyl | H | MeOH | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 80 |

| 4-Methylphenyl | H | MeOH | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 76 |

| 4-Bromophenyl | H | MeOH | Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | 83 |

| Thiophen-3-yl | H | MeOH | Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate | 70 |

| Phenyl | H | EtOH | Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate | 75 |

| Phenyl | 5-Fluoro | MeOH | Methyl 5-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate | 74 |

Sustainable Synthesis of this compound

Green chemistry aims to reduce the environmental impact of chemical processes by using less hazardous reagents, minimizing waste, and improving energy efficiency. mdpi.comresearchgate.net In the context of benzothiophene synthesis, this includes the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields. wjpmr.comrasayanjournal.co.in

Another green approach is the use of novel, environmentally friendly catalysts. For example, a method for synthesizing benzothiophene derivatives through a cascade reaction of substituted thiophenols with alkynes has been developed using inexpensive and non-toxic molecular iodine as the catalyst under metal- and solvent-free conditions. researchgate.net Such strategies provide an attractive, economical, and green pathway to various benzothiophenes. researchgate.net Furthermore, conducting reactions in sustainable solvents, such as ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF4), allows for the recycling of the catalytic system, further enhancing the green credentials of the process. nih.govacs.org

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of a synthetic method. For the palladium-catalyzed synthesis of benzothiophene-3-carboxylates, a detailed mechanistic pathway has been proposed. acs.org

The proposed mechanism involves a series of ordered steps:

Triple Bond Coordination : The alkyne triple bond of the 2-(methylthio)phenylacetylene substrate coordinates to the palladium(II) center.

Intramolecular S-Cyclization : A 5-endo-dig nucleophilic attack of the ortho-methylthio group onto the coordinated alkyne forms a sulfonium (B1226848) iodide intermediate.

Demethylation : The iodide anion demethylates the sulfonium intermediate, generating methyl iodide and a vinylpalladium intermediate.

Carbon Monoxide Insertion : CO inserts into the palladium-carbon bond of the vinylpalladium species.

Nucleophilic Attack : The alcohol solvent attacks the acyl-palladium intermediate, leading to the release of the final benzothiophene-3-carboxylic ester product, Pd(0), and hydroiodic acid (HI).

Catalyst Regeneration : The Pd(0) is reoxidized back to the active Pd(II) species by oxygen, which oxidizes the HI formed in the process. acs.org

Deuterium-labeling experiments have also been used to probe reaction mechanisms in C-H activation/halogenation reactions on benzoic acids, confirming that the presence of specific ligands is essential for the initial C-H activation step. acs.org

Reactivity and Transformation Chemistry of 3 Ethyl 1 Benzothiophene 2 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity in 3-Ethyl-1-benzothiophene-2-carboxylic Acid

The carboxylic acid group at the C-2 position is the primary site for a variety of nucleophilic acyl substitution reactions. These transformations are fundamental in synthesizing derivatives with diverse applications, particularly in medicinal chemistry.

Esterification: The conversion of this compound to its corresponding esters is a common transformation. libretexts.org This can be achieved through several standard methods. One of the most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgmedcraveonline.com The reaction equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive acyl chloride. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 3-ethyl-1-benzothiophene-2-carbonyl chloride is highly electrophilic and reacts readily with alcohols to form the desired ester.

Amidation: The synthesis of amides from this compound is a crucial reaction for creating compounds with potential biological activity. uow.edu.au Direct reaction with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com Therefore, coupling agents are employed to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used. uow.edu.aubohrium.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to yield the amide. nih.gov Similar to esterification, conversion to the acyl chloride provides a highly reactive intermediate for amidation. uow.edu.au

| Reaction Type | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Methyl/Ethyl 3-ethyl-1-benzothiophene-2-carboxylate | Reversible reaction; often requires excess alcohol or water removal. libretexts.org |

| Esterification via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Corresponding Ester | Proceeds under milder conditions than Fischer esterification. libretexts.org |

| Amidation (Coupling Agents) | Amine (R-NH₂), DCC or EDCI, Solvent (e.g., DCM, DMF) | N-substituted 3-ethyl-1-benzothiophene-2-carboxamide | Widely used method in peptide synthesis and medicinal chemistry. uow.edu.aunih.gov |

| Amidation via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Corresponding Amide | Highly efficient for a wide range of amines. uow.edu.au |

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-ethyl-1-benzothiophen-2-yl)methanol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, typically used in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Borane (BH₃), often used as a THF complex (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids in the presence of other functional groups like esters.

Decarboxylation: The removal of the carboxyl group, known as decarboxylation, can be a challenging reaction for aromatic carboxylic acids. For benzothiophene-2-carboxylic acids, this transformation typically requires harsh conditions. zendy.io One established method involves heating the carboxylic acid in the presence of a copper catalyst in a high-boiling solvent like quinoline. zendy.io In some specific cases, such as with hydroxyl substituents on the benzene (B151609) ring, decarboxylation can be facilitated by refluxing in strong acids like hydrobromic acid. zendy.io More modern approaches might involve enzymatic decarboxylation, which can proceed under much milder conditions. researchgate.net Successful decarboxylation of the title compound would yield 3-ethyl-1-benzothiophene.

| Pathway | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Reduction to Alcohol | 1. LiAlH₄ in THF/Ether 2. H₃O⁺ workup | (3-Ethyl-1-benzothiophen-2-yl)methanol | LiAlH₄ is a powerful, non-selective reducing agent. |

| Reduction to Alcohol | BH₃·THF, followed by workup | (3-Ethyl-1-benzothiophen-2-yl)methanol | Borane offers better selectivity than LiAlH₄ for some substrates. |

| Decarboxylation | Copper powder in Quinoline, Heat | 3-Ethyl-1-benzothiophene | Classic, high-temperature method for decarboxylation of aromatic acids. zendy.io |

| Enzymatic Decarboxylation | Specific decarboxylase enzymes (e.g., from UbiD family) | 3-Ethyl-1-benzothiophene | A green chemistry approach, though enzyme specificity can be a limitation. researchgate.net |

Benzothiophene (B83047) Core Reactivity and Substituent Effects on this compound

The reactivity of the benzothiophene ring system towards electrophilic substitution is influenced by the directing effects of the substituents at positions 2 and 3.

Electrophilic aromatic substitution (EAS) on the benzothiophene nucleus generally occurs on the benzene ring, as the thiophene (B33073) ring is deactivated by the fused benzene ring. masterorganicchemistry.com The position of substitution is directed by the existing groups. youtube.com In this compound, there are two key substituents to consider:

2-Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. youtube.com It withdraws electron density from the aromatic ring system through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.

3-Ethyl Group (-CH₂CH₃): This alkyl group is activating and an ortho, para-director. youtube.com It donates electron density to the ring via an inductive effect, making the ring more nucleophilic.

The outcome of an EAS reaction is determined by the competition between these two opposing effects. The ethyl group activates the ring, while the carboxylic acid group deactivates it. Electrophilic attack will preferentially occur at the positions most activated or least deactivated. The positions on the benzene ring are C-4, C-5, C-6, and C-7.

Considering the directing effects:

The ethyl group at C-3 does not directly influence substitution on the benzene ring through resonance in the same way a substituent on the benzene ring would. Its primary influence is electronic activation of the entire system.

The carboxylic acid group at C-2 deactivates the entire molecule but will direct incoming electrophiles meta to its connection point with the benzene ring, which would favor the C-5 and C-7 positions.

Nucleophilic aromatic substitution on the benzothiophene core is generally difficult unless activated by potent electron-withdrawing groups or through the formation of an organometallic intermediate. The presence of the electron-donating ethyl group further disfavors direct nucleophilic attack on the ring system.

However, modifications can be achieved through other pathways. For instance, metal-halogen exchange on a halogenated derivative of this compound could generate a nucleophilic organometallic species. This intermediate could then react with various electrophiles to introduce new substituents onto the ring.

Another potential modification involves the reduction of the thiophene ring. While the aromaticity of the benzothiophene system makes it stable, certain catalytic hydrogenation conditions can lead to the saturation of the heterocyclic part of the molecule, yielding dihydro- or tetrahydrobenzothiophene derivatives. For example, a study on a related compound, 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, demonstrated transformations on the substituent without altering the saturated portion of the benzothiophene core, indicating the stability of the underlying ring structure during certain reactions. mdpi.comresearchgate.net

Derivatization Strategies and Analogue Synthesis Based on 3 Ethyl 1 Benzothiophene 2 Carboxylic Acid

Synthesis of Ester and Amide Derivatives of 3-Ethyl-1-benzothiophene-2-carboxylic Acid

The carboxylic acid functional group is a primary site for derivatization, readily converted into a variety of ester and amide analogues. These transformations are crucial for creating libraries of compounds for further research and application.

Esterification: The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification with an appropriate alcohol or by using coupling agents. A common laboratory method involves the reaction of the carboxylic acid with an alcohol in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-(Dimethylamino)pyridine (DMAP). nih.gov This method is efficient for producing a range of esters, including simple alkyl esters (methyl, ethyl, isopropyl) by varying the alcohol used in the reaction. acs.org

Amidation: The formation of amides is another key derivatization strategy. Amide bonds can be formed by activating the carboxylic acid, followed by reaction with a primary or secondary amine. rsc.orggrowingscience.com Standard coupling reagents are highly effective for this purpose. For instance, the carboxylic acid can be treated with EDCI and DMAP in a suitable solvent like dichloromethane, followed by the addition of the desired amine to yield the corresponding amide. nih.gov This methodology is robust and accommodates a wide variety of amines, including anilines and other heterocyclic amines, allowing for the synthesis of diverse carboxamides. scispace.comajchem-a.com More specialized reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) are also employed, particularly for coupling with electron-deficient or sterically hindered amines. growingscience.comnih.gov

A specific class of amide derivatives, acylhydrazones, can be synthesized from the corresponding carboxylic acid. This involves a two-step process starting with the formation of a carbohydrazide, which is then condensed with various aldehydes. nih.gov

| Derivative Type | Reagents | General Conditions | References |

|---|---|---|---|

| Esters | Alcohol (e.g., Ethanol), EDCI, DMAP | Reaction in an inert solvent like Dichloromethane (DCM) at room temperature. | nih.gov |

| Amides | Amine, EDCI, DMAP, HOBt (catalytic) | Activation of the carboxylic acid followed by addition of the amine in a solvent such as DCM or Acetonitrile. | nih.gov |

| Amides (for challenging substrates) | Amine, HATU, DIPEA | Reaction in a polar aprotic solvent like N,N-Dimethylformamide (DMF). | growingscience.com |

| Acylhydrazones | 1. tert-Butyl carbazate, DCC, DMAP 2. Aldehyde | Two-step synthesis involving hydrazide formation followed by condensation. | nih.gov |

Structural Modifications of the Benzothiophene (B83047) Ring System

Modification of the core benzothiophene ring system is a key strategy for generating structural diversity. This typically involves electrophilic substitution or C-H functionalization reactions to introduce new substituents onto the aromatic portion of the molecule.

One of the most direct methods for modifying the ring is through C-H activation and functionalization. bohrium.com This modern synthetic approach allows for the introduction of various groups onto the benzothiophene skeleton, often with high regioselectivity. researchgate.net For example, palladium-catalyzed C-H arylation can be used to form C-C bonds directly on the heterocyclic ring. acs.org Another approach involves a metal-free, interrupted Pummerer reaction sequence to achieve C3-arylation or alkylation of the benzothiophene core, starting from a benzothiophene S-oxide precursor. nih.gov

Furthermore, analogues with substituents on the benzene (B151609) ring can be synthesized by starting with an already substituted precursor. For example, the synthesis of 6-chloro or 6-fluoro-benzo[b]thiophene-2-carboxylic acid derivatives demonstrates that modifications can be incorporated prior to the formation of the final acid, providing another route to structurally diverse analogues. nih.gov The position of substituents on the benzothiophene ring can significantly influence the molecule's properties. rsc.org

Side Chain (3-Ethyl Group) Derivatization of this compound

The derivatization of the 3-ethyl group presents a significant synthetic challenge due to the chemically inert nature of the alkyl C-H bonds. Direct functionalization of such a non-activated side chain typically requires harsh reaction conditions or complex catalytic systems that may not be compatible with the other functional groups present in the molecule. While synthetic methods exist for modifying activated side chains on heterocyclic rings, such as the reduction of a formyl group to a methyl group on a tetrahydro-benzothiophene scaffold, these methods are not directly applicable to an ethyl group. researchgate.net The available research literature does not provide specific examples or established protocols for the direct derivatization of the 3-ethyl side chain on the this compound core.

Advanced Spectroscopic and Crystallographic Methodologies in 3 Ethyl 1 Benzothiophene 2 Carboxylic Acid Research

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Ethyl-1-benzothiophene-2-carboxylic acid. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular framework can be constructed.

The ¹³C NMR spectrum provides further crucial information. In 6-chlorobenzo[b]thiophene-2-carboxylic acid, the carboxylic acid carbon appears at 163.48 ppm, while the aromatic carbons resonate in the range of 122-143 ppm. mdpi.com For this compound, the carbonyl carbon of the carboxylic acid is expected to have a chemical shift in a similar region. The carbons of the ethyl group would appear in the aliphatic region of the spectrum.

A comparative analysis of various benzo[b]thiophene esters provides further insight into the expected chemical shifts. For example, in ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, the ethyl ester protons exhibit a quartet at 4.43 ppm and a triplet at 1.43 ppm. mdpi.com The aromatic protons of the benzothiophene (B83047) core typically appear in the range of 7.0 to 9.0 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |

| Aromatic (H4, H5, H6, H7) | 7.0 - 8.5 | Multiplets |

| Methylene (B1212753) (-CH₂-) | 2.8 - 3.2 | Quartet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 175 |

| Aromatic (C4, C5, C6, C7) | 120 - 140 |

| Aromatic (C2, C3, C3a, C7a) | 130 - 150 |

| Methylene (-CH₂) | 20 - 30 |

Mass Spectrometric Techniques for Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For non-volatile or thermally labile compounds like carboxylic acids, derivatization is often employed to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Common derivatization strategies for carboxylic acids include esterification and silylation. Esterification, for instance with methanol (B129727) or ethanol, converts the carboxylic acid to its corresponding methyl or ethyl ester, which is more amenable to GC analysis. acs.org Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. vu.nl

The mass spectrum of the derivatized this compound would exhibit a molecular ion peak corresponding to the mass of the derivative. Fragmentation patterns observed in the mass spectrum provide valuable structural information. For example, in the mass spectrum of ethyl 2-phenylbenzo[b]thiophene-3-carboxylate, the molecular ion peak is observed at m/z = 282. researchgate.net Prominent fragment ions arise from the cleavage of the ester group and fragmentation of the benzothiophene ring system. researchgate.net

Table 3: Common Derivatization Reagents for Carboxylic Acids in MS Analysis

| Derivatization Method | Reagent | Resulting Derivative |

|---|---|---|

| Esterification (Methylation) | Methanol/Acid Catalyst | Methyl Ester |

| Esterification (Ethylation) | Ethanol/Acid Catalyst | Ethyl Ester |

Analysis of derivatized samples by GC-MS allows for the separation of the analyte from complex mixtures and provides a distinct mass spectrum for identification. The fragmentation of the ethyl ester of this compound would likely involve the loss of the ethoxy group (-OCH₂CH₃) and subsequent fragmentation of the benzothiophene core.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation and packing.

While specific crystallographic data for this compound has not been found in the reviewed literature, the analysis of a related compound, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene (B33073), illustrates the type of information that can be obtained. researchgate.net This compound was found to crystallize in the monoclinic space group P2₁/c with specific unit cell parameters. researchgate.net The analysis revealed the planarity of the thiophene ring and the presence of intra- and intermolecular hydrogen bonding, which dictates the crystal packing. researchgate.net

For this compound, a single-crystal X-ray diffraction study would be expected to reveal the conformation of the ethyl group relative to the benzothiophene ring and the hydrogen bonding patterns of the carboxylic acid group. Carboxylic acids often form hydrogen-bonded dimers in the solid state, and this technique would confirm such arrangements.

Table 4: Illustrative Crystallographic Data from a Related Thiophene Derivative

| Parameter | Value (for 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1344(3) |

| b (Å) | 13.7392(4) |

| c (Å) | 11.4704(4) |

| β (°) | 100.769(2) |

| Volume (ų) | 1259.36(7) |

Data from a related compound to illustrate the nature of X-ray crystallographic output. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each type of bond exhibiting characteristic absorption or scattering frequencies.

For this compound, the IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration would give rise to a sharp, intense peak around 1700 cm⁻¹. In the IR spectrum of the related 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, the C=O stretch is observed at 1638 cm⁻¹. mdpi.com

The aromatic C-H stretching vibrations of the benzothiophene ring are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic system would be found in the 1450-1600 cm⁻¹ region. iosrjournals.org The C-S stretching vibration of the thiophene ring typically occurs in the fingerprint region, at lower wavenumbers. iosrjournals.org

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in Raman spectra, the C=C and C-S stretching vibrations of the aromatic ring are typically strong and well-defined. rsc.org The symmetric vibrations of the molecule are often more prominent in the Raman spectrum.

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1720 |

| Benzothiophene Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Benzothiophene Ring | Aromatic C=C Stretch | 1450 - 1600 |

| Ethyl Group (-CH₂CH₃) | Aliphatic C-H Stretch | 2850 - 2960 |

Computational Chemistry and Theoretical Studies of 3 Ethyl 1 Benzothiophene 2 Carboxylic Acid

Electronic Structure and Molecular Orbital Analysis of 3-Ethyl-1-benzothiophene-2-carboxylic Acid

While direct computational studies on this compound are not extensively detailed in the available literature, valuable insights can be gleaned from theoretical analyses of its parent compound, 1-benzothiophene-2-carboxylic acid, and related thiophene (B33073) derivatives. nih.govmdpi.com The electronic properties of these molecules are fundamentally governed by the interplay between the aromatic benzothiophene (B83047) core and the electron-withdrawing carboxylic acid group.

Theoretical studies, often employing Density Functional Theory (DFT), focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and more readily excited, influencing its reactivity. For thiophene and benzothiophene systems, the HOMO energies range from approximately -0.243 atomic units (a.u.) to -0.210 a.u., with the HOMO-LUMO gap varying, but typically indicating stable yet reactive molecules. researchgate.net

The presence of the ethyl group at the 3-position is expected to act as a weak electron-donating group, which could slightly raise the energy of the HOMO and potentially narrow the HOMO-LUMO gap compared to the unsubstituted parent compound. The carboxylic acid at the 2-position, being an electron-withdrawing group, would lower the energy of the LUMO. The distribution of these orbitals is also significant; the HOMO is generally distributed over the fused ring system, while the LUMO may be more localized towards the carboxylic acid group, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Representative Frontier Orbital Energies for Benzothiophene-Related Structures

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 1-Benzothiophene-2-carboxylic acid | B3LYP/6-311++G(d,p) | Data not specified | Data not specified | Data not specified |

| Thiophene | B3LYP/6-311++G** | -6.61 | -1.14 | 5.47 |

| Benzothiophene | B3LYP/6-311++G** | -6.10 | -1.17 | 4.93 |

Note: The data in this table is derived from computational studies on related compounds to provide context. Specific values for this compound require direct computational analysis. researchgate.net

Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is largely dictated by the rotational freedom of the ethyl and carboxylic acid groups. The most significant intermolecular interaction for this class of molecules is the formation of hydrogen-bonded dimers. nih.gov

The presence of the 3-ethyl group introduces additional conformational possibilities. The rotation of the ethyl group relative to the plane of the benzothiophene ring will result in different conformers with varying energies. These conformations could influence the crystal packing and the precise geometry of the hydrogen-bonded dimers. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, would be instrumental in detailing the various non-covalent contacts and their relative importance in the solid state of this compound. nih.gov

Reaction Mechanism Predictions and Transition State Modeling for this compound Transformations

Computational chemistry is a key tool for elucidating reaction mechanisms by modeling the structures of reactants, products, intermediates, and, crucially, transition states. While specific transition state models for transformations of this compound are not prominent in the searched literature, general reactivity patterns for benzothiophenes can be discussed.

The benzothiophene ring is known to undergo various reactions, including electrophilic substitution, metal-catalyzed cross-coupling, and cycloadditions. numberanalytics.comacs.org Computational models can predict the regioselectivity of these reactions. For instance, in electrophilic substitution, calculations of intermediate energies can determine the most likely position of attack. For C-H functionalization reactions, which are of great interest, quantum mechanics-based workflows can predict regioselectivity by calculating the energies of palladacycle intermediates formed during concerted metalation-deprotonation (CMD) mechanisms. beilstein-journals.org

Furthermore, computational studies have been used to hypothesize mechanisms for the synthesis of the benzothiophene ring system itself. For example, a palladium-catalyzed oxidative cyclization to form benzothiophene-3-carboxylic esters is proposed to proceed through a sequence involving S-cyclization, demethylation, and carbon monoxide insertion. acs.org Another metal-free approach for C3 functionalization involves an interrupted Pummerer reaction of benzothiophene S-oxides, which proceeds via a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov These studies highlight the power of computational modeling to map out complex reaction pathways, and similar approaches could be applied to predict the outcomes of transformations involving this compound.

Biomolecular Interaction Studies and Target Identification Research

Enzymatic Inhibition Studies of 3-Ethyl-1-benzothiophene-2-carboxylic Acid and its Analogues (in vitro, mechanistic focus)

Analogues of this compound have been identified as inhibitors of several key enzymes, demonstrating diverse mechanisms of action.

One area of significant research involves the inhibition of kinases. For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). This inhibition is achieved not by competing with the substrate at the active site, but by binding to a different, allosteric site. This binding event triggers conformational changes in the N-terminal domain of BDK, leading to its dissociation from the broader branched-chain α-ketoacid dehydrogenase complex (BCKDC) and subsequent degradation of the kinase. This allosteric mechanism effectively enhances the activity of the BCKDC, which is crucial for the metabolism of branched-chain amino acids.

Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as anticancer agents targeting the RhoA/ROCK pathway. One potent compound, designated b19, was found to inhibit the proliferation and migration of cancer cells. Mechanistic studies confirmed that its activity is mediated through the suppression of the RhoA/ROCK pathway.

In the field of neurodegenerative diseases, benzothiophene-chalcone hybrids have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for breaking down the neurotransmitter acetylcholine, and their inhibition is a key strategy in managing Alzheimer's disease. The hybrid structures combine the benzothiophene (B83047) scaffold with a chalcone (B49325) moiety, leading to compounds with significant inhibitory potential.

Furthermore, other benzothiophene derivatives have shown inhibitory activity against phosphoglycerate dehydrogenase (PHGDH), a crucial enzyme in the serine biosynthesis pathway that is often overactive in tumors. Mechanistic studies, including mass spectrometry and mutagenesis experiments, revealed that a lead compound formed a covalent bond with a specific cysteine residue (Cys421) of PHGDH, representing an irreversible mode of inhibition.

| Compound/Analogue Class | Target Enzyme | Inhibition Constant (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | 3.19 µM | Allosteric Inhibition |

| Benzothiophene-chalcone hybrid (Compound 5f) | Acetylcholinesterase (AChE) | 62.10 µM | Competitive/Non-competitive |

| Benzothiophene-chalcone hybrid (Compound 5h) | Butyrylcholinesterase (BChE) | 24.35 µM | Competitive/Non-competitive |

| Benzo[b]thiophene-1,1-dioxide derivative (Compound B12) | Phosphoglycerate Dehydrogenase (PHGDH) | 0.29 µM | Covalent Inhibition |

| Benzothiophene derivative (Compound 14f) | Polo-like kinase 1 (PLK1-PBD) | 0.26 µM | Competitive Inhibition |

Receptor Binding Profiling and Ligand-Target Interaction Analysis (in vitro, mechanistic focus)

While much of the research on benzothiophene carboxylic acids has centered on enzyme inhibition, studies have also explored their interactions with cellular receptors. Arylpiperazine derivatives of benzothiophene have been a particular focus for their potential to interact with serotonin (B10506) receptors.

Specifically, a series of benzothiophene derivatives featuring a hydroxylpropylarylpiperazine side chain were synthesized and evaluated for their binding affinity to the 5-HT1A serotonin receptor. This receptor is a well-established target for anxiolytic and antidepressant drugs. The binding assays revealed that these compounds could bind to the 5-HT1A receptor with high affinity, with a 2-methoxyphenylpiperazine derivative showing a particularly potent inhibition constant (Ki) of 20 nM. This indicates a strong and specific interaction between the benzothiophene-based ligand and the receptor's binding pocket. The structural components, including the benzothiophene core and the specific substitutions on the arylpiperazine ring, were found to be critical for this high-affinity binding.

Molecular Docking and Dynamics Simulations for Protein-Ligand Systems Involving Benzothiophene Carboxylic Acids

Computational methods are indispensable tools for elucidating the interactions between small molecules and their protein targets at an atomic level. Molecular docking and molecular dynamics (MD) simulations have been extensively applied to benzothiophene carboxylic acids to understand their binding modes and the stability of the resulting protein-ligand complexes.

Molecular docking studies have been used to predict the binding poses of benzothiophene derivatives within the active or allosteric sites of various enzymes. For example, docking analyses of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives in the RhoA protein revealed a binding pattern distinct from that of a known covalent inhibitor, DC-Rhoin. The benzothiophene core and its substituents were shown to form specific interactions with key amino acid residues, such as TRP-58 and GLN-63, explaining the observed inhibitory activity. Similarly, docking was used to elucidate the interactions of benzothiophene-chalcone hybrids with the active site of cholinesterases.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of these interactions over time. MD simulations have been employed to assess the stability of the binding pose predicted by docking. For instance, simulations of benzothiophene derivatives complexed with their target proteins can track the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable RMSD trajectory over tens of nanoseconds suggests that the ligand remains securely bound in its predicted conformation. These simulations can also reveal the role of water molecules in mediating interactions and highlight subtle conformational changes in the protein upon ligand binding, which are crucial for understanding the mechanism of action, such as allosteric modulation.

Structure-Based Design Principles for Benzothiophene Scaffolds

The collective findings from enzymatic assays, binding studies, and computational analyses have established several structure-based design principles for optimizing the biological activity of benzothiophene scaffolds. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are pivotal in this process.

SAR studies on various series of benzothiophene derivatives have identified key structural motifs that govern potency and selectivity. For example, in the development of RhoA/ROCK pathway inhibitors, it was found that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol moiety at the C-5 position of the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide core significantly enhanced anti-proliferative activity.

QSAR models provide a quantitative correlation between the chemical structures of the benzothiophene derivatives and their biological activities. These models have been successfully used to study inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT) and antibacterial agents. The analyses identified that polar interactions, governed by electrostatic and hydrogen-bonding properties, were the major molecular features influencing inhibitory activity and selectivity against the parasite enzyme over its human counterpart. Such insights are invaluable for the rational design of new derivatives with improved therapeutic profiles. These computational models help guide the synthesis of new analogues by predicting which modifications to the benzothiophene scaffold are most likely to improve target affinity and selectivity.

Applications of 3 Ethyl 1 Benzothiophene 2 Carboxylic Acid in Advanced Chemical Materials and Catalysis Research

Role as a Synthetic Building Block for Polymeric Materials

Currently, there is no specific scientific literature available that details the use of 3-Ethyl-1-benzothiophene-2-carboxylic acid as a monomer or synthetic building block for the creation of polymeric materials. While polymers based on the thiophene (B33073) ring, such as polythiophenes, are well-known for their conductive properties, the direct incorporation of this specific benzothiophene (B83047) derivative into polymer chains has not been documented in available research.

Precursor in the Synthesis of Functional Organic Frameworks

The use of this compound as an organic linker or precursor for the synthesis of functional organic frameworks, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), is not described in the existing scientific literature. Research on thiophene-based and benzothiophene-based frameworks typically employs molecules with different functionalities, such as dicarboxylic acids or diboronic acids, to facilitate the formation of porous crystalline structures. rsc.orgnih.govgoogle.com There are no specific reports of frameworks constructed using this compound.

Ligand or Catalyst Component in Transition Metal Chemistry

There is a lack of specific research demonstrating the application of this compound as a ligand or component in transition metal catalysts. Although related compounds like 3-chlorobenzo[b]thiophene-2-carboxylic acid have been used to synthesize metal complexes, similar studies involving the 3-ethyl derivative have not been reported. mdpi.com The benzothiophene moiety can coordinate to metal centers, but the specific catalytic activity or coordination chemistry of complexes derived from this compound remains an unexplored area of research according to available data.

Emerging Research Directions and Future Perspectives for 3 Ethyl 1 Benzothiophene 2 Carboxylic Acid

Challenges in Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of 3-Ethyl-1-benzothiophene-2-carboxylic acid, where a stereocenter is introduced, is a significant area of interest, particularly for creating compounds with specific interactions with biological targets. However, the stereoselective synthesis of such molecules presents considerable challenges.

A primary difficulty lies in the direct asymmetric functionalization of the benzothiophene (B83047) core. Traditional methods often yield racemic mixtures, requiring challenging and costly chiral resolution steps. Modern approaches aim to control stereochemistry during the synthesis itself. One promising but complex strategy involves the use of benzothiophene S-oxides. nih.govresearchgate.netnih.gov By temporarily oxidizing the sulfur atom, the electronic properties of the ring are altered, enabling novel transformations. For instance, an enantiospecific coupling of benzothiophene S-oxides with boronic esters has been demonstrated to create enantioenriched 2,3-disubstituted benzothiophenes. researchgate.netnih.gov Applying such a method to create a chiral center at the 3-position while maintaining the 2-carboxylic acid group would require careful selection of reagents and conditions to avoid competing reactions and ensure high enantiospecificity. researchgate.netnih.gov

Key challenges in this area include:

Substrate Control: The electronic nature of the benzothiophene ring can interfere with the stereodirecting influence of chiral catalysts or auxiliaries.

Regioselectivity: Achieving functionalization at a specific position without affecting other reactive sites on the molecule is a constant challenge. nih.gov

Auxiliary Removal: When chiral auxiliaries are used to direct the stereochemistry, their subsequent removal under mild conditions without racemization can be problematic. nih.gov

Catalyst Development: There is a need for more efficient and highly selective chiral catalysts specifically designed for the benzothiophene system.

Overcoming these hurdles is essential for synthesizing optically pure analogues of this compound, which is crucial for developing next-generation pharmaceuticals with improved potency and reduced side effects.

Exploration of Novel Reactivity Patterns

Beyond traditional modifications of the carboxylic acid group, researchers are exploring novel ways to functionalize the benzothiophene core of this compound. This involves discovering new reaction pathways that allow for precise C-H functionalization at various positions on the heterocyclic and benzene (B151609) rings. nih.govnumberanalytics.comresearchgate.net

A significant advancement in this area is the use of the sulfur atom as a "control switch" for reactivity. By oxidizing the sulfide (B99878) to a sulfoxide (B87167) or sulfone, the aromaticity and electron distribution of the ring system are fundamentally changed. nih.govnih.gov This "umpolung" strategy reverses the inherent nucleophilic character of certain carbon atoms, opening them up to attack by nucleophiles. nih.gov

One of the most innovative examples is the interrupted Pummerer reaction . nih.govresearchgate.net In this approach, a benzothiophene S-oxide is activated, predisposing it to a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov This has been successfully used to achieve highly regioselective C3-alkylation and arylation on the benzothiophene scaffold under metal-free conditions, a task that is notoriously difficult with traditional methods due to competing C2 functionalization. nih.govresearchgate.net

Furthermore, activation via S-oxidation has enabled formal C-H/C-H coupling reactions to achieve C4-arylation. nih.gov This demonstrates the potential to selectively functionalize the benzene portion of the molecule, which is typically less reactive than the thiophene (B33073) ring. nih.gov

| Reactivity Pattern | Position Targeted | Method | Significance |

| C-H Alkylation/Arylation | C3 | Interrupted Pummerer reaction via S-oxide | Overcomes poor regioselectivity of traditional methods; metal-free conditions. nih.govresearchgate.net |

| C-H Arylation | C4 | C-H/C-H coupling with phenols via S-oxide | Enables functionalization of the typically less reactive benzene ring. nih.gov |

| Electrophilic Substitution | C3/C7 | Standard (e.g., nitration, halogenation) | Established reactivity, but often with regioselectivity challenges. numberanalytics.com |

| Cross-Coupling | Various | Metal-catalyzed (e.g., Suzuki, Heck) | Versatile for building complex structures, but requires pre-functionalization. numberanalytics.com |

These novel reactivity patterns provide powerful tools for creating derivatives of this compound with unprecedented structural diversity, offering new avenues for drug discovery and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of compound libraries for screening and development is often hampered by the limitations of traditional batch chemistry. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a transformative alternative. researchgate.netnih.gov The integration of flow synthesis with automated platforms represents a significant future direction for the production and derivatization of this compound. researchgate.netnih.govscripps.edu

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. researchgate.net For the synthesis of the benzothiophene core itself, multistep transformations can be "telescoped" into a single continuous sequence, eliminating the need for isolation and purification of intermediates. nih.gov

When coupled with automated platforms, this technology enables high-throughput synthesis. researchgate.netnih.gov An automated system could perform a series of reactions on a small scale, for example, by coupling various amines to the carboxylic acid function of this compound to rapidly generate a library of amides. researchgate.netresearchgate.net These platforms can integrate reaction setup, analysis (e.g., LC-MS), purification, and data visualization, dramatically accelerating the drug discovery cycle. scripps.edu

Key Advantages of Integrating Flow and Automation:

| Feature | Benefit |

| Precise Control | Higher yields, improved purity, and better reproducibility. |

| Enhanced Safety | Small reactor volumes minimize risks associated with hazardous reagents or exothermic reactions. |

| Scalability | Seamless transition from laboratory-scale discovery to larger-scale production by running the system for longer periods. researchgate.net |

| High-Throughput | Rapid generation of compound libraries for screening. nih.govresearchgate.net |

| Data-Rich Experimentation | Integrated analytics provide real-time data for reaction optimization. scripps.edu |

The adoption of these technologies will allow researchers to explore the chemical space around this compound more efficiently and systematically than ever before.

Advanced Computational Methods for Predictive Design

Computational chemistry is an increasingly indispensable tool for modern drug discovery, moving from a retrospective analytical role to a prospective, predictive one. For this compound, advanced computational methods are being used to guide the design of new derivatives with tailored properties. researchgate.netnih.govnih.gov

Density Functional Theory (DFT) is a cornerstone of this approach. DFT calculations can predict a molecule's electronic structure, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energies and shapes of these orbitals provide insights into the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. nih.govresearchgate.netmdpi.com This information can be used to predict the outcomes of unexplored reactions or to design modifications that enhance a desired reactivity pattern.

Molecular docking simulations are used to predict how derivatives of this compound might bind to a specific biological target, such as an enzyme's active site. researchgate.netnih.govmdpi.com These simulations model the interactions between the ligand and the protein, providing an estimate of binding affinity. nih.govmdpi.com This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and biological testing.

A frontier in this field is the use of machine learning, particularly Graph Neural Networks (GNNs) , to accelerate the prediction of molecular properties. mit.educhemrxiv.org Calculating DFT-level descriptors for large numbers of molecules is computationally expensive. GNNs can be trained on existing DFT data to predict these descriptors almost instantaneously for new, hypothetical molecules. mit.educhemrxiv.org This enables high-fidelity, on-the-fly predictions that can guide automated synthesis platforms, creating a closed loop of design, synthesis, and testing that is driven by artificial intelligence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethyl-1-benzothiophene-2-carboxylic acid, and how can purity be optimized?

- Methodology : The compound is synthesized via multi-step organic reactions, including cyclization of substituted thiophene precursors and subsequent carboxylation. A common approach involves refluxing intermediates (e.g., 3-ethyl-1-benzothiophene) with anhydrides or carboxylic acid derivatives under nitrogen protection. Purification is typically achieved via reverse-phase HPLC using methanol-water gradients to isolate the carboxylic acid form with >98% purity .

- Critical Parameters : Reaction temperature (reflux conditions), solvent choice (e.g., dichloromethane), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of anhydrides) are crucial for yield optimization.

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- 1H/13C NMR : Confirm regiochemistry of the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2) and carboxylic acid proton (broad peak at δ ~12–13 ppm).

- IR Spectroscopy : Validate carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and aromatic C–H stretches (~3050 cm⁻¹) .

- HPLC-MS : Assess purity and molecular ion ([M-H]⁻ expected for carboxylic acid).

Advanced Research Questions

Q. What strategies are effective for functionalizing the benzothiophene core to enhance bioactivity?

- Functionalization Methods :

- C–H Arylation : Palladium-catalyzed coupling to introduce aryl groups at the C3 position, enhancing electronic properties for biological targeting .

- Amide Formation : React the carboxylic acid with amines (e.g., 4-phenylthiazol-2-amine) using coupling agents like EDC/HOBt to generate bioactive derivatives .

- Challenges : Steric hindrance from the ethyl group may limit reactivity at adjacent positions, requiring optimized catalysts (e.g., Pd(PPh3)4) .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Case Study : Discrepancies in antibacterial efficacy may arise from differences in bacterial membrane permeability or assay conditions.

- Methodological Solutions :

- Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across studies.

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups at C6 improve activity against Gram-positive strains) .

- Data Table :

| Derivative | Substituent | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |

|---|---|---|---|

| Parent | None | 64 | >128 |

| 3-NO2 | Nitro | 8 | 32 |

| 6-Cl | Chloro | 4 | >128 |

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- Approaches :

- DFT Calculations : Model electrophilic aromatic substitution (EAS) sites using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Docking Studies : Predict binding affinities for enzyme targets (e.g., cyclooxygenase-2) using AutoDock Vina .

- Limitations : Solvent effects and steric interactions from the ethyl group may reduce prediction accuracy, necessitating experimental validation .

Methodological Best Practices

- Synthesis : Always use anhydrous solvents and inert atmospheres to prevent side reactions (e.g., ester hydrolysis) .

- Purification : Reverse-phase HPLC with C18 columns and 0.1% TFA in mobile phase improves resolution of polar derivatives .

- Data Reproducibility : Report NMR acquisition parameters (e.g., 400 MHz, DMSO-d6) and HPLC gradients explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.